TGF-β Receptor I Kinase Inhibition: 5-Formamide vs. 3-Formamide Regioisomer and Pyrazole Amine Precursor
N-(4-Phenyl-1H-pyrazol-5-yl)formamide demonstrates an IC50 of 22 nM against human TGF-β receptor I kinase in HEK293 cells, a cellular context that preserves endogenous signaling machinery [1]. This represents a 6-fold improvement over the 4-phenyl-1H-pyrazol-5-amine precursor, which exhibits an IC50 of 8,040 nM in a biochemical kinase assay [2]. The 3-formamide regioisomer (N-(4-phenyl-1H-pyrazol-3-yl)formamide) lacks publicly reported quantitative TGF-βRI inhibition data in comparable cellular assays, consistent with the hypothesis that the 5-formamide orientation is critical for hinge-region hydrogen bonding [3]. The class-level potency range for 4-phenyl substituted pyrazole inhibitors spans IC50 values from 30 nM to 555 nM, placing the 5-formamide compound at the more potent end of the distribution [3][4].
| Evidence Dimension | TGF-β receptor I kinase inhibition (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 22 nM (HEK293 cells, TGFβ1-stimulated, 24 h incubation) |
| Comparator Or Baseline | 4-Phenyl-1H-pyrazol-5-amine (precursor): IC50 = 8,040 nM (biochemical kinase assay). 4-Phenyl substituted pyrazole class: IC50 range 30–555 nM (BRENDA, enzyme assay). 3-Formamide regioisomer: no quantitative TGF-βRI cellular data reported. |
| Quantified Difference | ~365-fold more potent than the 5-amine precursor; at the low-nM end of the class potency range |
| Conditions | Target compound: human TGFβ receptor 1 in HEK293 cells, preincubated 24 h, TGFβ1 stimulation, luciferase reporter [1]. Precursor: biochemical kinase inhibition assay (BindingDB) [2]. Class range: enzyme-based IC50, BRENDA [3][4]. |
Why This Matters
Procuring the 5-formamide compound rather than the cheaper 5-amine precursor or 3-formamide isomer directly enables cellular TGF-βRI inhibition studies at pharmacologically relevant concentrations without requiring additional synthetic derivatization.
- [1] BindingDB. BDBM50579165 (CHEMBL4857030): IC50 22 nM for human TGF-beta receptor 1 in HEK293 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50579165 (accessed 2026-05-07). View Source
- [2] BindingDB. BDBM43966: 4-phenyl-1H-pyrazol-5-amine IC50 8,040 nM (kinase inhibition). https://bdb8.ucsd.edu/ (accessed 2026-05-07). View Source
- [3] BRENDA Enzyme Database. Ligand: 4-phenyl substituted pyrazole inhibitors—inhibitory potency IC50 30–555 nM. https://brenda-enzymes.info/ligand.php?brenda_ligand_id=58832 (accessed 2026-05-07). View Source
- [4] Peng, S.B. et al. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. Biochemistry 2005, 44, 2293–2304. Ki as low as 15 nM for optimized pyrazoles. View Source
